molecular formula C9H11NO3S B13282270 N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide

N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide

Cat. No.: B13282270
M. Wt: 213.26 g/mol
InChI Key: JHZWZIBCWNPZLO-UHFFFAOYSA-N
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Description

N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide (CAS 1863367-11-6) is a chemical compound with the molecular formula C 9 H 11 NO 3 S and a molecular weight of 213.25 g/mol [ 1 ]. It features a benzofuran scaffold fused with a critical sulfonamide moiety, making it a valuable building block in medicinal chemistry and drug discovery research. The structural motifs present in this compound are of significant scientific interest. The sulfonamide functional group is a privileged structure in pharmacology, found in more than 150 FDA-approved drugs for a diverse range of therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities [ 2 ]. Simultaneously, the dihydrobenzofuran core is a prominent heterocyclic scaffold known for its varied biological properties [ 5 ]. Researchers can leverage this compound as a key synthetic intermediate for designing novel bioactive molecules. Its applications extend to developing potential anticancer agents, as both sulfonamide and benzofuran derivatives have demonstrated potent and selective antitumor properties through various mechanisms of action [ 2 ][ 5 ]. Furthermore, its framework is useful in exploring new antimicrobial compounds, given the documented efficacy of benzofuran-sulfonamide hybrids against a spectrum of bacterial and fungal pathogens [ 9 ]. This combination of features makes this compound a versatile and high-value reagent for constructing innovative chemical entities in pharmaceutical R&D. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide

InChI

InChI=1S/C9H11NO3S/c1-10-14(11,12)9-3-2-7-5-13-6-8(7)4-9/h2-4,10H,5-6H2,1H3

InChI Key

JHZWZIBCWNPZLO-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(COC2)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes

  • Reaction with Sulfonamide Derivatives : The process begins with the reaction of 2,3-dihydro-1-benzofuran with sulfonamide derivatives. This step requires specific conditions to ensure the formation of the desired compound.

  • N-Methylation : The introduction of a methyl group into the benzofuran ring is typically achieved using N-methylation reagents. This step is crucial for obtaining the final product with the correct structure.

Industrial Production Methods

Industrial production involves large-scale synthesis using continuous flow reactors to maintain consistent quality and yield. The process includes:

  • Continuous Flow Reactors : These reactors allow for efficient and controlled reactions, ensuring uniformity in the product.

  • Purification Steps : Techniques such as recrystallization or chromatography are employed to achieve the desired purity level of the compound.

Chemical Properties

Property Description
Molecular Formula C9H11NO3S
Molecular Weight 213.26 g/mol
IUPAC Name This compound
InChI InChI=1S/C9H11NO3S/c1-10-14(11,12)9-3-2-7-5-13-6-8(7)4-9/h2-4,10H,5-6H2,1H3
InChI Key JHZWZIBCWNPZLO-UHFFFAOYSA-N
Canonical SMILES CNS(=O)(=O)C1=CC2=C(COC2)C=C1

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group serves as a key site for nucleophilic substitution. Reactions typically occur at the sulfonamide nitrogen or adjacent positions:

  • Aminolysis : Reacts with amines (e.g., aliphatic or aromatic amines) to form secondary or tertiary sulfonamides. For example, coupling with piperidine derivatives in tetrahydrofuran (THF) at 60°C yields modified sulfonamides with enhanced steric bulk .

  • Halogenation : Bromination or chlorination at the benzofuran ring’s para-position occurs using N-bromosuccinimide (NBS) or chlorine gas in acetic acid, yielding halogenated derivatives .

Table 1: Nucleophilic Substitution Conditions

ReagentSolventTemperatureYield (%)Reference
PiperidineTHF60°C75–85
NBSAcetic acid25°C60–70

Cyclization Reactions

The benzofuran scaffold facilitates intramolecular cyclization under acidic or basic conditions:

  • Acid-Mediated Cyclization : In the presence of H₂SO₄ or polyphosphoric acid, the sulfonamide group reacts with adjacent substituents to form fused heterocycles (e.g., oxadiazoles).

  • Base-Promoted Cyclization : Using K₂CO₃ in DMF, the compound undergoes ring closure to generate tricyclic derivatives .

Key Example :
Cyclization with 3-methyl-1,2,4-oxadiazole in dichloromethane (DCM) under microwave irradiation (100°C, 30 min) produces a fused oxadiazole-benzofuran system.

Cross-Coupling Reactions

Palladium- or copper-catalyzed coupling reactions enable functionalization of the benzofuran ring:

  • Suzuki Coupling : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ to introduce aryl groups at the 5-position .

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using Pd₂(dba)₃ and Xantphos .

Table 2: Cross-Coupling Efficiency

Reaction TypeCatalystYield (%)Reference
Suzuki CouplingPd(PPh₃)₄82
Buchwald-HartwigPd₂(dba)₃/Xantphos68

Acid-Base Reactions

The sulfonamide’s –SO₂NH– group exhibits amphoteric behavior:

  • Protonation : Reacts with strong acids (e.g., HCl) to form water-soluble salts.

  • Deprotonation : Treated with NaOH or KOH to generate a nucleophilic –SO₂N⁻– species, which participates in alkylation .

Example : Alkylation with methyl iodide in DMF (0°C, 2 h) yields N-methyl derivatives with >90% efficiency .

Oxidation and Reduction

  • Oxidation : The benzofuran ring oxidizes with KMnO₄ in acidic conditions to form quinone-like structures .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the furan ring to a tetrahydrofuran derivative .

Biological Activity and SAR

While beyond the scope of reactions, SAR studies highlight that halogenation at the benzofuran ring (e.g., bromine) enhances antimicrobial and anticancer activity . Derivatives with substituted sulfonamides exhibit improved binding to targets like tubulin or HIF-1α .

Scientific Research Applications

N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-tumor and antibacterial properties, making it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-(3-Acetyl-2-methyl-5-benzofuranyl)-N-(4-chloro-3-nitrophenyl)sulfonylacetamide

  • Molecular Formula : C₁₈H₁₄ClN₃O₇S
  • Key Features : Incorporates electron-withdrawing groups (chloro, nitro) and an acetylated benzofuran ring.
  • Such modifications are common in agrochemicals or protease inhibitors .

1-(2-Chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide

  • Molecular Formula : C₂₀H₂₄ClN₂O₃S
  • Key Features: Contains a chlorophenyl group and a dimethylaminoethyl side chain.
  • Implications: The dimethylamino group improves solubility in aqueous media, which is critical for blood-brain barrier penetration in CNS-targeting drugs. This contrasts with the target compound’s lack of ionizable groups, suggesting divergent pharmacological applications .

2,3-Dihydro-3,3-methyl-2-oxo-5-benzofuranyl methyl sulfonate

  • Molecular Formula: Not specified in evidence, but structural analysis indicates a sulfonate ester instead of a sulfonamide.
  • Key Features : The sulfonate group confers higher acidity (pKa ~1–2) versus sulfonamides (pKa ~10–11), making it suitable for pesticidal formulations where rapid hydrolysis is advantageous .

Physicochemical and Spectroscopic Comparisons

  • Vibrational Spectroscopy : Benzofuran sulfonamides exhibit characteristic IR bands at ~1350 cm⁻¹ (S=O asymmetric stretching) and ~1150 cm⁻¹ (S=O symmetric stretching). Substituents like nitro groups (as in ) shift these bands due to increased conjugation .
  • NMR Chemical Shifts: The N-methyl group in the target compound would likely produce a singlet near δ 2.5–3.0 ppm in ¹H NMR, distinct from the split signals of bulkier substituents (e.g., dimethylaminoethyl in ) .

Q & A

Basic: What methods are used to determine the crystal structure of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide?

The crystal structure is typically resolved via single-crystal X-ray diffraction (SC-XRD). Data collection involves high-resolution diffraction patterns, followed by refinement using programs like SHELXL. For example, SHELX software integrates tools for phase determination (SHELXD) and refinement (SHELXL), enabling precise modeling of atomic positions and thermal parameters. Hydrogen bonding networks can be visualized using ORTEP-3 for graphical representation .

Advanced: How can discrepancies in hydrogen bonding patterns between polymorphs of this compound be systematically resolved?

Discrepancies arise due to variations in molecular packing or solvent inclusion. Graph set analysis (as per Etter’s formalism) quantifies hydrogen bond motifs (e.g., chains, rings) and identifies dominant interactions. Pairing this with density functional theory (DFT) calculations helps validate observed geometries. For instance, conflicting C–H···O vs. N–H···O interactions in polymorphs can be resolved by comparing calculated vs. experimental bond lengths and angles .

Basic: What synthetic routes are reported for this compound?

Common routes involve nucleophilic substitution of sulfonyl chlorides with amines. For example:

React 1,3-dihydro-2-benzofuran-5-sulfonyl chloride with methylamine in anhydrous THF.

Purify via column chromatography (silica gel, ethyl acetate/hexane).
Yields are optimized by controlling temperature (0–5°C) and using bases like triethylamine to scavenge HCl .

Advanced: How is regioselectivity achieved in synthesizing derivatives of this compound?

Regioselective synthesis requires steric and electronic control. For example:

  • Electron-deficient benzofuran cores favor sulfonamide formation at the 5-position due to enhanced electrophilicity.
  • Catalytic systems : Pd-mediated cross-coupling or Lewis acids (e.g., BF₃·Et₂O) direct substitutions to less hindered sites.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for selective bond formation .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms methyl group integration (δ ~2.3 ppm for N–CH₃) and benzofuran aromaticity.
  • IR : Strong S=O stretches (~1350 cm⁻¹) and N–H bends (~3300 cm⁻¹) validate sulfonamide functionality.
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How should conflicting bioactivity data in sulfonamide studies be analyzed?

Contradictions often stem from:

  • Purity : Trace solvents (e.g., DMSO residues) can inhibit assays. Validate via HPLC (>95% purity).
  • Structural analogs : Compare activity of N-methyl vs. N-ethyl derivatives to isolate methyl group effects.
  • Assay conditions : Adjust pH to mimic physiological environments, as sulfonamide ionization (pKa ~10) impacts binding .

Basic: What computational tools model the electronic properties of this compound?

DFT software (e.g., Gaussian, ORCA) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For instance, the electron-withdrawing sulfonamide group lowers LUMO energy, enhancing electrophilicity at the benzofuran ring. Solvent effects are modeled using PCM (Polarizable Continuum Model) .

Advanced: What crystallographic challenges arise in resolving disordered structures of this compound?

Disorder in the methyl or sulfonamide groups complicates refinement. Strategies include:

  • Twinned data : Use SHELXL’s TWIN/BASF commands to deconvolute overlapping reflections.
  • Occupancy refinement : Assign partial occupancies to disordered atoms.
  • Hydrogen placement : Restrain N–H and C–H distances using DFIX/ISOR constraints .

Basic: How is the stability of this compound assessed under varying conditions?

  • Thermal stability : TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere) measures decomposition temperatures.
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.
  • Hydrolytic stability : Incubate in buffers (pH 1–13) and quantify intact compound over time .

Advanced: How can supramolecular interactions of this compound be exploited for material design?

The sulfonamide group forms robust hydrogen-bonded frameworks. For example:

  • Co-crystals : Co-crystallize with carboxylic acids (e.g., fumaric acid) to create 2D networks via N–H···O bonds.
  • Coordination polymers : React with transition metals (e.g., Cu²⁺) to form metal-organic frameworks (MOFs) with sulfonamide O-atoms as ligands .

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